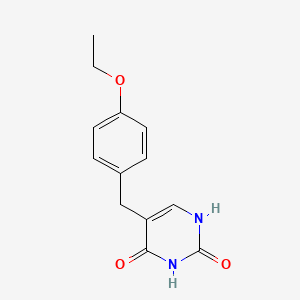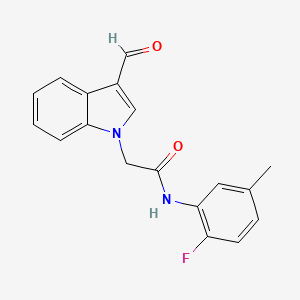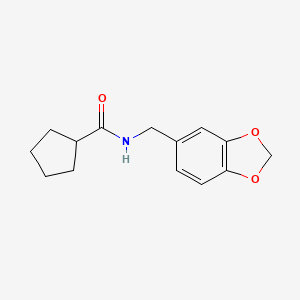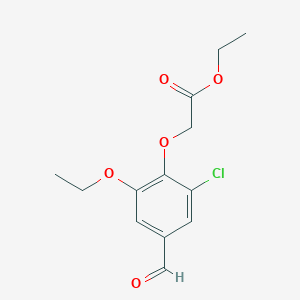![molecular formula C11H17N3O4 B5833547 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol, also known as Nifurtimox, is a nitrofuran-based drug that has been used for the treatment of Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi.
Mecanismo De Acción
The exact mechanism of action of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by causing oxidative stress in the parasite, leading to DNA damage and ultimately cell death. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has also been shown to inhibit the activity of trypanothione reductase, an enzyme that is essential for the survival of the parasite.
Biochemical and Physiological Effects:
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in both the parasite and host cells. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has also been shown to inhibit the activity of mitochondrial respiratory complexes, leading to a decrease in ATP production. In addition, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has been shown to modulate the immune response, leading to an increase in the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It has also been extensively studied and has a proven track record of efficacy against Trypanosoma cruzi. However, 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has some limitations. It can be toxic to host cells at high concentrations, and its efficacy against other parasitic infections may be limited.
Direcciones Futuras
There are several future directions for the study of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol. One area of research is the development of new formulations of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol that are less toxic to host cells. Another area of research is the investigation of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol as a potential treatment for other parasitic infections. Additionally, the mechanism of action of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol could be further elucidated to identify new targets for drug development. Finally, the use of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol in combination with other drugs could be explored to enhance its efficacy and reduce toxicity.
Métodos De Síntesis
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol can be synthesized by the reaction of 5-nitrofurfural with piperazine in the presence of ethanol. The resulting product is purified and crystallized to obtain 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol. The synthesis method has been well-established and is widely used for the production of 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol.
Aplicaciones Científicas De Investigación
2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has been extensively studied for its anti-parasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has been shown to be effective in both acute and chronic stages of the disease. 2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol has also been investigated for its potential use in the treatment of other parasitic infections such as leishmaniasis and sleeping sickness.
Propiedades
IUPAC Name |
2-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c15-8-7-12-3-5-13(6-4-12)9-10-1-2-11(18-10)14(16)17/h1-2,15H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCHWRJFLUNOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5833480.png)

![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)




![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)




![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)